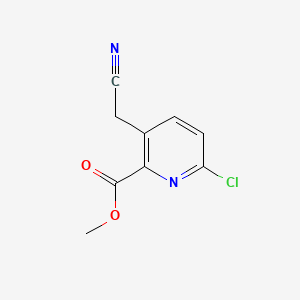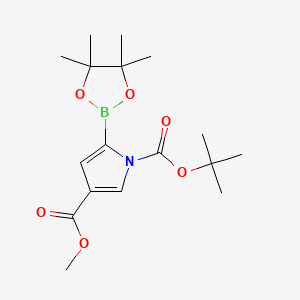![molecular formula C6H4FN3S B13676868 5-Fluoroisothiazolo[5,4-b]pyridin-3-amine](/img/structure/B13676868.png)
5-Fluoroisothiazolo[5,4-b]pyridin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Fluoroisothiazolo[5,4-b]pyridin-3-amine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structure, which includes a fluorine atom, an isothiazole ring, and a pyridine ring. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoroisothiazolo[5,4-b]pyridin-3-amine typically involves the construction of the isothiazole ring followed by the introduction of the fluorine atom and the pyridine ring. One common method involves the cyclization of appropriate precursors under specific conditions to form the isothiazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize advanced techniques such as continuous flow chemistry and automated synthesis to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
5-Fluoroisothiazolo[5,4-b]pyridin-3-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups within the compound.
Substitution: The fluorine atom and other substituents can be replaced through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Aplicaciones Científicas De Investigación
5-Fluoroisothiazolo[5,4-b]pyridin-3-amine has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 5-Fluoroisothiazolo[5,4-b]pyridin-3-amine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain kinases by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of signaling pathways involved in cell growth and proliferation, making it a potential candidate for cancer therapy .
Comparación Con Compuestos Similares
Similar Compounds
Thiazolo[5,4-b]pyridine: Similar in structure but lacks the fluorine atom, which may affect its reactivity and biological activity.
Pyrazolo[3,4-b]pyridine: Another related compound with a different ring structure, leading to variations in chemical properties and applications.
Uniqueness
5-Fluoroisothiazolo[5,4-b]pyridin-3-amine is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological interactions. This fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable scaffold in drug design .
Propiedades
Fórmula molecular |
C6H4FN3S |
|---|---|
Peso molecular |
169.18 g/mol |
Nombre IUPAC |
5-fluoro-[1,2]thiazolo[5,4-b]pyridin-3-amine |
InChI |
InChI=1S/C6H4FN3S/c7-3-1-4-5(8)10-11-6(4)9-2-3/h1-2H,(H2,8,10) |
Clave InChI |
CQSSQRGDBDSSJD-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=NC2=C1C(=NS2)N)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-(4-Methoxyphenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B13676802.png)

![2-[(4-Bromo-1-Boc-3-pyrrolidinyl)oxy]ethyl Tosylate](/img/structure/B13676816.png)

![1-(Benzo[d]thiazol-6-yl)guanidine](/img/structure/B13676831.png)

![2-Chloro-1,3-difluoro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13676843.png)




